2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine
Description
Properties
Molecular Formula |
C14H14FNO |
|---|---|
Molecular Weight |
231.26 g/mol |
IUPAC Name |
2-[3-(3-fluorophenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H14FNO/c15-12-4-2-6-14(10-12)17-13-5-1-3-11(9-13)7-8-16/h1-6,9-10H,7-8,16H2 |
InChI Key |
LKWGWAMIGVLUKF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC(=CC=C2)F)CCN |
Origin of Product |
United States |
Preparation Methods
Step 1: Formation of 2-Bromo-1-(4-fluorophenyl)-2-phenylethanone
-
- Starting with 4-fluorophenyl compounds, a Friedel-Crafts acylation is performed using phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
- The reaction temperature is maintained between -20°C to 50°C, preferably around -10°C to 0°C to control impurity formation.
-
- This step yields 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, a key intermediate for subsequent halogenation and substitution steps.
Step 2: Halogenation to form 2-Chloro-1-(4-fluorophenyl)-2-phenylethanone
-
- The brominated intermediate is subjected to halogen exchange reactions, often using agents like chlorine or N-chlorosuccinimide (NCS), in inert solvents such as methylene chloride.
- The process is performed at low temperatures to prevent over-halogenation.
Nucleophilic Substitution to Introduce Ethan-1-amine Moiety
Step 3: Nucleophilic substitution with ethan-1-amine
-
- The halogenated intermediate (preferably the chloro compound) is reacted with ethan-1-amine in the presence of a base such as potassium carbonate (K₂CO₃).
- The reaction is carried out in solvents like acetone or isopropyl alcohol at reflux temperatures (~55-60°C).
-
- The crude product is filtered, washed with solvents like acetone and water, then dried under vacuum to yield the pure compound.
Alternative Route: Catalytic and Metal-Catalyzed Reactions
Recent advances include catalytic methods for similar compounds, such as metal-catalyzed cross-couplings, which could be adapted for this compound:
-
- Dynamic kinetic resolution (DKR) techniques with chiral catalysts can be employed to enhance stereoselectivity if chiral centers are involved.
Impurity Control and Analytical Monitoring
Summary of Key Reaction Parameters
| Step | Reagents | Solvent | Temperature | Duration | Notes |
|---|---|---|---|---|---|
| Friedel-Crafts acylation | Phenylacetyl chloride, Lewis acid (AlCl₃) | Inert solvent (e.g., dichloromethane) | -20°C to 50°C | 1-2 hours | Control impurity formation |
| Halogenation | NCS or chlorine gas | Methylene chloride | Low temperature (0-25°C) | 2-4 hours | Minimize over-halogenation |
| Nucleophilic substitution | Ethan-1-amine, K₂CO₃ | Acetone or isopropyl alcohol | Reflux (~55-60°C) | 7-8 hours | Purify via filtration and washing |
Research Findings and Data Table
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine
- Structure : Features a trifluoromethyl (-CF₃) group at the meta position.
- Properties: The electron-withdrawing -CF₃ group increases lipophilicity (logP ≈ 2.8) and enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
- Applications : Used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and MAO-B inhibitors .
2-[3-(Difluoromethoxy)phenyl]ethan-1-amine
- Structure : Contains a difluoromethoxy (-OCHF₂) substituent.
- Properties : The -OCHF₂ group balances lipophilicity (logP ≈ 2.2) and metabolic stability. It is a key intermediate in dual-acting FFAR1/FFAR4 modulators for diabetes .
- Synthesis Yield : ~51% via reductive amination .
2-[3-(Pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine
- Structure : Includes a pentafluoro-sulfanyl (-SF₅) group.
- Properties: High electronegativity and steric bulk result in exceptional metabolic stability but lower solubility (logP ≈ 3.5). Used in radiotheranostics due to its bioorthogonal reactivity .
2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)ethan-1-amine
Functional Group Modifications on the Ethanamine Backbone
1-(3-Fluoro-4-methylphenyl)-2-methylpropan-2-amine
- Structure : Branched alkyl chain with a fluorine and methyl group.
- Properties : Increased steric hindrance reduces MAO-A inhibition (IC₅₀ > 10 μM) but improves blood-brain barrier permeability .
2-(1H-Imidazol-1-yl)-1-[3-(trifluoromethyl)phenyl]ethan-1-amine
Key Comparative Data
*Estimated based on structural analogs.
Biological Activity
2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine is an organic compound with the molecular formula C15H16FNO. Its unique structure, characterized by a phenethylamine backbone and a 3-fluorophenoxy group, suggests potential biological activity, particularly in modulating neurotransmitter receptors. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features:
- Phenethylamine Backbone : A common structure in many biologically active compounds.
- 3-Fluorophenoxy Group : The presence of fluorine may enhance electronic properties, affecting interactions with biological targets.
Research indicates that this compound interacts with various neurotransmitter receptors, potentially influencing neurotransmitter release and signaling pathways. This interaction suggests a role in modulating central nervous system functions, making it a candidate for investigation in neurological disorders such as depression and anxiety.
Neurotransmitter Interactions
Studies have shown that the compound may bind to specific receptors or enzymes involved in neurotransmission. This binding can lead to alterations in biochemical pathways relevant to neurological conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Structure | Neurotransmitter modulation | Potential use in neurological disorders |
| 4-Fluoro-3-phenoxybenzoic acid | Similar to above | Anti-inflammatory | Enhanced binding affinity due to fluorination |
| 1-[4-(3-Fluoro-phenoxy)-phenyl]-ethanone | Related structure | Anticancer potential | Modulates enzyme activity effectively |
Case Studies and Research Findings
- Neurotransmitter Receptor Modulation : A study highlighted the ability of similar compounds to inhibit neuronal nitric oxide synthase (nNOS), suggesting a pathway for neuroprotection .
- Cytotoxic Activity : Research on structurally related compounds indicated significant antiproliferative effects against various cancer cell lines, with IC50 values demonstrating potency comparable to established drugs like doxorubicin .
- Mechanistic Insights : Investigations into the molecular interactions revealed that analogs of this compound engage primarily through hydrophobic contacts with target proteins, indicating a need for further structural optimization to enhance efficacy .
Q & A
Q. What are the recommended synthetic routes for 2-[3-(3-Fluorophenoxy)phenyl]ethan-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination using 3-(3-fluorophenoxy)benzaldehyde and ammonia in the presence of titanium(IV) isopropoxide and sodium borohydride in ethanol . Alternatively, transaminase-mediated chiral synthesis may be employed to achieve enantioselectivity by optimizing enzyme loading (10–20% w/w), pH (7.5–8.5), and temperature (30–40°C) . Purification typically involves silica gel chromatography with eluents like ethyl acetate/hexane (1:3 v/v) .
Q. How can the structural identity and purity of this compound be validated?
- Methodological Answer : Use H/C NMR to confirm connectivity (e.g., aromatic protons at δ 6.8–7.4 ppm, ethanamine protons at δ 2.7–3.1 ppm) . High-resolution mass spectrometry (HRMS) should match the molecular formula (CHFNO, expected [M+H] = 242.0978). Purity (>95%) can be assessed via reverse-phase HPLC using a C18 column (acetonitrile/water gradient, 0.1% TFA) .
Q. What preliminary assays are used to evaluate its biological activity?
- Methodological Answer : Screen for receptor binding (e.g., serotonin or dopamine receptors) using radioligand displacement assays with H-labeled standards . Enzymatic inhibition studies (e.g., monoamine oxidases) require incubating the compound (1–100 μM) with enzyme lysates and quantifying metabolites via LC-MS .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing byproducts like regioisomers or diastereomers?
- Methodological Answer : Use computational modeling (DFT) to predict reaction pathways and optimize regioselectivity . For reductive amination, replace sodium borohydride with selective catalysts like Pt/C under H to reduce imine intermediates . Monitor byproduct formation (e.g., regioisomers) via F NMR and adjust substituent steric effects .
Q. What strategies resolve contradictions in receptor binding data between this compound and its structural analogs?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to compare binding poses with analogs lacking the fluorophenoxy group . Validate hypotheses via site-directed mutagenesis of key receptor residues (e.g., Tyr95 in 5-HT) and measure binding affinity shifts using surface plasmon resonance (SPR) .
Q. How do fluorophenoxy substituents influence metabolic stability in vivo?
- Methodological Answer : Conduct microsomal stability assays (human liver microsomes, 1 mg/mL) with NADPH cofactor. Quantify parent compound depletion over 60 minutes using LC-MS/MS. Compare with non-fluorinated analogs to isolate the fluorine effect on cytochrome P450 interactions .
Q. What experimental designs are suitable for studying its enantiomer-specific bioactivity?
- Methodological Answer : Resolve enantiomers via chiral HPLC (Chiralpak IA column, hexane/isopropanol 90:10). Test each enantiomer (0.1–10 μM) in functional assays (e.g., cAMP accumulation for GPCR activity). Corrogate results with circular dichroism (CD) to confirm stereochemical stability .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC50_{50}50 values across studies?
- Methodological Answer : Standardize assay conditions (pH, temperature, buffer composition) and validate cell lines (e.g., HEK293 vs. CHO-K1). Perform meta-analysis using tools like Prism to identify outliers. Cross-reference with structural analogs (e.g., 1-(3-chloro-4-fluorophenyl)ethan-1-amine) to contextualize fluorine’s electronic effects .
Q. What causes variability in crystallographic data for derivatives of this compound?
- Methodological Answer : Analyze crystal packing via X-ray diffraction and identify polymorphs (e.g., Form I vs. Form II). Use Mercury software to model intermolecular interactions (e.g., π-π stacking of fluorophenyl groups). Compare with derivatives lacking the ethanamine chain to isolate conformational flexibility effects .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
